NDM-1 inhibitor-7 mechanism of action
NDM-1 inhibitor-7 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of the NDM-1 Inhibitor PHT427
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of PHT427, a novel inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1). The emergence of NDM-1 producing bacteria poses a significant threat to public health due to their extensive resistance to β-lactam antibiotics. PHT427 has been identified as a promising lead compound that can restore the efficacy of carbapenems against NDM-1-producing bacteria.[1][2][3]
Core Mechanism of Action
PHT427 (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide) functions as an effective inhibitor of the NDM-1 enzyme.[1][2] Its inhibitory action is multifaceted, involving simultaneous interaction with the zinc ions at the active site of NDM-1 and key catalytic amino acid residues. This dual interaction is crucial for its potent inhibitory effect.
The mechanism involves the chelation of the zinc ions that are essential for the catalytic activity of NDM-1. By binding to these zinc ions, PHT427 disrupts the enzyme's ability to hydrolyze the β-lactam ring of antibiotics. Furthermore, PHT427 interacts with critical amino acid residues, such as Asn220 and Gln123, within the active site, which is vital for stabilizing the binding of the inhibitor to the enzyme.
Quantitative Data Summary
The inhibitory and synergistic activities of PHT427 have been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Organism/Condition | Reference |
| IC50 | 1.42 µmol/L | NDM-1 enzyme | |
| KD | 6.28 x 10-5 M | PHT427 and NDM-1 | |
| Meropenem MIC | >256 µg/mL | E. coli BL21(DE3)/pET30a(+)-blaNDM-1 | |
| Meropenem MIC with PHT427 | 0.25 µg/mL | E. coli BL21(DE3)/pET30a(+)-blaNDM-1 (with 39.06 µmol/L PHT427) | |
| Meropenem MIC | 16 µg/mL | K. pneumoniae C1928 (NDM-1 producer) | |
| Meropenem MIC with PHT427 | 0.25 µg/mL | K. pneumoniae C1928 (NDM-1 producer) with PHT427 |
Signaling Pathway and Interaction Model
The following diagram illustrates the proposed mechanism of action of PHT427, detailing its interaction with the NDM-1 active site.
Caption: PHT427 inhibits NDM-1 by chelating zinc ions and interacting with key residues.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of PHT427 are provided below.
NDM-1 Enzyme Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the NDM-1 enzyme.
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Reagents and Materials:
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Recombinant NDM-1 enzyme
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HEPES buffer (50 mM)
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ZnSO4 (100 µM)
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Nitrocefin (chromogenic cephalosporin substrate)
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Test compound (e.g., PHT427) dissolved in DMSO
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96-well microtiter plate
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Spectrophotometer
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Procedure:
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In a 96-well plate, the recombinant NDM-1 enzyme (10 nM) is supplemented with 50 mM HEPES buffer containing 100 µM ZnSO4.
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The test compound is added at various concentrations.
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The mixture is incubated for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 30°C or 37°C).
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Nitrocefin is added as the substrate.
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The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at 492 nm over time.
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The initial rate of hydrolysis is calculated.
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The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
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Surface Plasmon Resonance (SPR) Assay
SPR is employed to analyze the binding affinity and kinetics between the inhibitor and the NDM-1 enzyme.
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Reagents and Materials:
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SPR instrument with a sensor chip (e.g., CM5)
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Recombinant NDM-1 enzyme
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Test compound (e.g., PHT427)
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Running buffer
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Activation, immobilization, and stabilization buffers
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Procedure:
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The NDM-1 enzyme is immobilized on the sensor chip surface.
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The test compound, at various concentrations, is injected over the chip surface.
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The binding of the compound to the immobilized enzyme is monitored in real-time by detecting changes in the refractive index.
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The association and dissociation rates are measured.
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The dissociation constant (KD) is calculated from the kinetic data to quantify the binding affinity.
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Zinc Supplementation Assay
This assay is conducted to determine if the inhibitor's mechanism involves interaction with the zinc ions in the NDM-1 active site.
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Reagents and Materials:
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Recombinant NDM-1 enzyme
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Test compound (e.g., PHT427)
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EDTA (positive control)
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Zn2+ ions
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Nitrocefin
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96-well microtiter plate
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Spectrophotometer
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Procedure:
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The NDM-1 enzyme is incubated with the test compound in the presence and absence of a surplus of Zn2+ ions.
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After incubation, the enzymatic activity is measured using the nitrocefin hydrolysis assay as described above.
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If the inhibitory activity of the compound is reduced in the presence of excess zinc, it suggests that the inhibitor acts by chelating the zinc ions in the active site.
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Checkerboard Microdilution Assay
This assay is used to assess the synergistic effect of the inhibitor in combination with a β-lactam antibiotic against NDM-1-producing bacteria.
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Reagents and Materials:
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NDM-1-producing bacterial strain
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Mueller-Hinton broth
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Test compound (e.g., PHT427)
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β-lactam antibiotic (e.g., meropenem)
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96-well microtiter plate
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Procedure:
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A two-dimensional checkerboard pattern is created in a 96-well plate with serial dilutions of the antibiotic along the x-axis and the inhibitor along the y-axis.
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Each well is inoculated with a standardized bacterial suspension.
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The plate is incubated at 37°C for 18-24 hours.
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The minimum inhibitory concentration (MIC) of each compound alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
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The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy. An FIC index of ≤ 0.5 is indicative of synergy.
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Experimental Workflow for NDM-1 Inhibitor Characterization
The following diagram outlines a typical workflow for the identification and characterization of a novel NDM-1 inhibitor like PHT427.
Caption: A general workflow for the discovery and characterization of NDM-1 inhibitors.
This guide provides a comprehensive technical overview of the mechanism of action of the NDM-1 inhibitor PHT427, supported by quantitative data and detailed experimental protocols. This information is intended to aid researchers and drug development professionals in the ongoing effort to combat antibiotic resistance.
References
- 1. PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]

